![molecular formula C7H3ClFNO3S B2355984 2-Chloro-4-cyano-1-fluorosulfonyloxybenzene CAS No. 2378502-31-7](/img/structure/B2355984.png)
2-Chloro-4-cyano-1-fluorosulfonyloxybenzene
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Overview
Description
2-Chloro-4-cyano-1-fluorosulfonyloxybenzene, also known as CBFS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CBFS is a highly reactive molecule that can be used for a variety of applications, including as a reagent for organic synthesis and as a tool for studying biological systems. In
Scientific Research Applications
Suzuki–Miyaura Coupling
2-Chloro-4-cyano-1-fluorosulfonyloxybenzene: plays a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. This reaction is widely applied for carbon–carbon bond formation, particularly due to its mild conditions and functional group tolerance. Here’s how it works:
- Organoboron Reagents : The compound serves as an organoboron reagent, facilitating the transmetalation step. Its stability, ease of preparation, and environmental friendliness contribute to its popularity .
Hydrocyanation of Alkynes
In addition to SM coupling, 2-Chloro-4-cyano-1-fluorosulfonyloxybenzene finds application in the hydrocyanation of alkynes. This process involves adding a cyano group (CN) across the triple bond of an alkyne, yielding valuable intermediates for further synthesis .
Safety And Hazards
The safety data sheet for a similar compound, “4-Chloro-2-fluorophenylboronic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-4-cyano-1-fluorosulfonyloxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO3S/c8-6-3-5(4-10)1-2-7(6)13-14(9,11)12/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRLWLCKFORSOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-cyano-1-fluorosulfonyloxybenzene |
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